Guanabenz

描述

Guanabenz is a centrally acting alpha-2 adrenergic agonist primarily used as an antihypertensive agent. It is known for its ability to reduce blood pressure by decreasing sympathetic outflow to the heart, kidneys, and peripheral vasculature . This compound is also being explored for its potential therapeutic effects in various pathological conditions, including multiple sclerosis and Alzheimer’s disease .

准备方法

合成路线和反应条件

胍苯嗪可以通过多步过程合成,该过程包括 2,6-二氯苯甲醛与肼反应形成 2,6-二氯亚苄基肼。 然后使该中间体与氰酰胺反应得到胍苯嗪 。 反应条件通常涉及使用乙醇或甲醇等溶剂,可能需要加热以促进反应。

工业生产方法

胍苯嗪的工业生产遵循类似的合成路线,但规模更大。 该过程包括优化反应条件以最大限度地提高产率和纯度。 这可能包括使用高级纯化技术,如重结晶和色谱法,以确保最终产品符合药品标准。

化学反应分析

反应类型

胍苯嗪会经历各种化学反应,包括:

氧化: 胍苯嗪可以被氧化形成相应的 N-氧化衍生物。

还原: 胍苯嗪的还原会导致其肼衍生物的形成。

常见试剂和条件

氧化: 常见的氧化剂包括过氧化氢和过酸。

还原: 通常使用硼氢化钠或氢化铝锂等还原剂。

取代: 胺或硫醇等亲核试剂可以在碱性条件下使用以促进取代反应。

主要产品

科学研究应用

Amyotrophic Lateral Sclerosis (ALS)

Guanabenz has been investigated for its role in treating amyotrophic lateral sclerosis, a progressive neurodegenerative disease characterized by the degeneration of motor neurons. A study demonstrated that this compound enhances the unfolded protein response (UPR) by inhibiting GADD34-mediated dephosphorylation of eIF2α, leading to reduced accumulation of misfolded proteins in transgenic mouse models of ALS .

Key Findings:

- Mechanism: this compound modulates ER stress responses, promoting the phosphorylation of eIF2α and reducing protein aggregation related to ALS pathology .

- Case Study: In a multicenter trial, this compound treatment resulted in a significant delay in disease onset and improved survival rates in G93A-SOD1 transgenic mice .

Multiple Sclerosis

Research indicates that this compound may protect against symptoms of multiple sclerosis by enhancing cellular protective mechanisms. It temporarily blocks the reactivation of eIF2α, which initiates stress response pathways that protect oligodendrocytes from apoptosis, thereby preserving myelin integrity .

Key Findings:

- Mechanism: this compound's action leads to decreased immune cell recruitment and reduced inflammation in the brain .

- Animal Models: Studies showed a reduction in myelin loss and improved neurological function in treated animal models.

Obesity Management

Recent studies have explored this compound's potential to manage obesity by inhibiting gastric emptying and reducing caloric intake. In a diet-induced obesity model using rats, this compound administration significantly decreased body weight and improved metabolic profiles .

Key Findings:

- Gastric Emptying: this compound delayed gastric emptying by approximately 80% at higher doses, contributing to reduced food intake .

- Metabolic Effects: The treatment led to significant decreases in plasma glucose and triglyceride levels, indicating potential utility in metabolic syndrome management .

Antiparasitic Activity

This compound has shown promise as an antiparasitic agent against Toxoplasma gondii. In studies involving infected mice, this compound inhibited the growth of tachyzoites and reduced cyst burden significantly .

Key Findings:

- Efficacy: The compound demonstrated a 65-80% reduction in brain cyst burden in chronically infected BALB/c mice .

- Mechanism: this compound's inhibition of eIF2α dephosphorylation plays a crucial role in its antiparasitic effects .

Clinical Trials and Future Directions

Ongoing clinical trials are evaluating the efficacy of this compound for various conditions. For example, a trial focusing on its use in children with specific neurological conditions is progressing faster than anticipated, indicating strong interest and potential for broader applications .

Data Summary

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Neurodegenerative Diseases | Enhances UPR via eIF2α modulation | Delayed disease onset in ALS models |

| Multiple Sclerosis | Protects oligodendrocytes via stress response pathways | Reduced myelin loss and inflammation |

| Obesity Management | Delays gastric emptying; reduces caloric intake | Significant weight loss and improved metabolic markers |

| Antiparasitic Activity | Inhibits Toxoplasma growth through eIF2α modulation | 65-80% reduction in cyst burden |

作用机制

胍苯嗪通过中枢α肾上腺素能刺激发挥降压作用,从而导致心脏、肾脏和外周血管的交感神经输出减少。 这导致收缩压和舒张压降低,并略微减缓脉率 。 胍苯嗪在慢性给药后还会降低外周血管阻力 。 此外,胍苯嗪已被证明可以增强真核翻译起始因子 eIF2α 的磷酸化,这可能有助于其神经保护作用 .

相似化合物的比较

类似化合物

克隆丁: 另一种用于高血压和注意力缺陷多动障碍的α2肾上腺素能激动剂。

胍法辛: 用于高血压和注意力缺陷多动障碍,具有相似的作用机制。

甲基多巴: 一种用于高血压的α2肾上腺素能激动剂,特别是在孕妇中使用.

独特性

胍苯嗪的独特之处在于它能够增强真核翻译起始因子 eIF2α 的磷酸化,这在其他α2肾上腺素能激动剂中并不常见 。 这种特性使胍苯嗪成为治疗神经退行性疾病的有希望的候选药物。

生物活性

Guanabenz is an alpha-2 adrenergic receptor agonist primarily used as an antihypertensive medication. Recent research has revealed its potential in various biological activities beyond its initial therapeutic use, including antiparasitic effects, neuroprotection, and metabolic regulation.

Antiparasitic Activity

This compound has been identified as a promising candidate for repurposing as an antiparasitic agent, particularly against Toxoplasma gondii and Plasmodium falciparum. Research indicates that this compound interferes with translational control mechanisms critical for the survival of these parasites.

Key Findings:

- In Vitro Efficacy : this compound exhibited significant inhibition of Toxoplasma replication with a 50% effective concentration (EC50) of approximately 6 μM. It disrupted tissue cyst physiology, leading to diminished and misconfigured bradyzoites within cysts .

- In Vivo Protection : In mouse models, this compound not only protected against acute toxoplasmosis but also significantly reduced the number of brain cysts in chronically infected mice .

Neuroprotective Effects

This compound has been studied for its neuroprotective properties, particularly in the context of amyotrophic lateral sclerosis (ALS). The drug appears to modulate the unfolded protein response (UPR), which is crucial in managing ER stress associated with neurodegenerative diseases.

Case Study Insights:

- Mechanism of Action : this compound reduces ER overload by modulating the synthesis of PPP1R15A, increasing levels of phosphorylated eIF2α, which helps restore proteostasis .

- Animal Models : In studies using C. elegans and zebrafish models of ALS, this compound demonstrated a reduction in disease progression and improved survival rates .

Metabolic Regulation

Recent studies have highlighted this compound's potential in managing obesity and metabolic syndrome. Its ability to inhibit gastric emptying and modulate appetite has been documented.

Experimental Results:

- Weight Loss : In diet-induced obesity models in rats, this compound administration led to an approximate 11% reduction in body weight over 25 days at a dose of 5 mg/kg .

- Metabolic Improvements : The drug significantly decreased plasma triglyceride levels and improved glucose metabolism, indicating its potential for treating metabolic disorders .

Summary of Biological Activities

| Activity | Details |

|---|---|

| Antiparasitic | Effective against Toxoplasma gondii and Plasmodium falciparum, reducing tissue cysts in vivo. |

| Neuroprotective | Modulates UPR in ALS models, reduces protein aggregation, and improves survival rates. |

| Metabolic Regulation | Reduces body weight and improves metabolic parameters such as glucose and triglyceride levels. |

属性

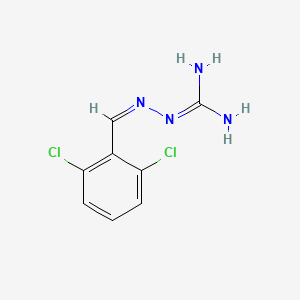

IUPAC Name |

2-[(2,6-dichlorophenyl)methylideneamino]guanidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2N4/c9-6-2-1-3-7(10)5(6)4-13-14-8(11)12/h1-4H,(H4,11,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDZVGELJXXEGPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C=NN=C(N)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6045666 | |

| Record name | Guanabenz | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Guanabenz | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014767 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

8.89e-02 g/L | |

| Record name | Guanabenz | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014767 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Guanabenz's antihypertensive effect is thought to be due to central alpha-adrenergic stimulation, which results in a decreased sympathetic outflow to the heart, kidneys, and peripheral vasculature in addition to a decreased systolic and diastolic blood pressure and a slight slowing of pulse rate. Chronic administration of guanabenz also causes a decrease in peripheral vascular resistance. | |

| Record name | Guanabenz | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00629 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

5051-62-7 | |

| Record name | Guanabenz | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5051-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guanabenz | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00629 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Guanabenz | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Guanabenz | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.410 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Guanabenz | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014767 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

225-227, 228 °C | |

| Details | British Patent 1,019,120. | |

| Record name | Guanabenz | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00629 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Details | British Patent 1,019,120. | |

| Record name | Guanabenz | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014767 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。